molecular formula C9H15Cl2N3O B6220319 (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride CAS No. 178932-81-5

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride

Cat. No.: B6220319
CAS No.: 178932-81-5
M. Wt: 252.1
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Description

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride is a chemical compound that belongs to the class of amides It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom

Properties

CAS No.

178932-81-5

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction proceeds under mild and metal-free conditions, making it an attractive synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: TBHP in decane or H2O2 in aqueous solution.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but may differ in the substituents on the amide nitrogen or the pyridine ring.

    Imidazo[1,2-a]pyridines: These compounds feature a fused bicyclic structure with a pyridine ring and an imidazole ring, offering different biological activities.

Uniqueness

(2S)-2-amino-N-methyl-3-(pyridin-2-yl)propanamide dihydrochloride is unique due to its specific stereochemistry and the presence of both an amine and an amide functional group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

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